molecular formula C30H60O2 B3055679 Ethyl octacosanoate CAS No. 6624-78-8

Ethyl octacosanoate

Cat. No.: B3055679
CAS No.: 6624-78-8
M. Wt: 452.8 g/mol
InChI Key: BAIGIFRMHRSNIM-UHFFFAOYSA-N
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Description

Ethyl octacosanoate (C₃₀H₆₀O₂) is the ethyl ester of octacosanoic acid, a saturated very-long-chain fatty acid (C28:0). With a molecular weight of 452.78 g/mol, it is characterized by a 28-carbon backbone esterified with an ethyl group. This compound has been identified in Mimosa caesalpiniifolia stem bark, where it constitutes 0.36% of the extractable phytochemicals . While its specific biological or industrial roles remain understudied, its structural analogues, such as mthis compound, have well-documented applications in lipidomics, materials science, and organic synthesis.

Properties

IUPAC Name

ethyl octacosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32-4-2/h3-29H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIGIFRMHRSNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984754
Record name Ethyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6624-78-8
Record name NSC53833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Continuous Flow Reactors

  • Microreactors with immobilized lipases achieve 95% conversion in 10 minutes.
  • Enhanced heat transfer prevents thermal degradation of long-chain esters.

Metal-Organic Framework (MOF) Catalysts

  • MOF-303 (Al-based) shows 99% selectivity due to size-exclusion effects.
  • Recycled 10 times without activity loss.

Machine Learning Optimization

  • Neural networks predict optimal molar ratios (acid:ethanol = 1:4.2) and temperatures (68°C).
  • Reduces experimental iterations by 70%.

Scientific Research Applications

Ethyl octacosanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in plant waxes and its impact on plant physiology.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of ethyl octacosanoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to form protective barriers on surfaces, making it useful in coatings and lubricants.

Comparison with Similar Compounds

Methyl Octacosanoate (C₂₉H₅₈O₂)

  • Molecular Weight : 438.77 g/mol .
  • CAS : 55682-92-3 .
  • Physical Properties : White crystalline solid with a melting point of 67–69°C . Soluble in chloroform and methylene chloride .
  • Applications :
    • Lipidomics : Serves as a model compound for studying lipid metabolism and membrane biophysics .
    • Materials Science : Used in biocompatible coatings and lubricant additives due to its hydrophobic properties .
    • Organic Synthesis : Acts as a precursor for synthesizing complex molecules .
  • Occurrence : Isolated from Elephantorrhiza elephantina rhizomes, constituting 1.88% of hexane root extracts .

Hexadecyl Octacosanoate (C₄₄H₈₈O₂)

  • Molecular Weight : 649.17 g/mol .
  • CAS : 80756-16-7 .
  • Properties : Highly lipophilic due to its 44-carbon chain. Found in tobacco leaves and smoke, though its biological role is unclear .

2-Hydroxythis compound (C₃₀H₆₀O₃)

  • Molecular Weight : 468.80 g/mol .
  • CAS : 73138-45-1 .
  • Properties : Contains a hydroxyl group, enhancing its polarity compared to ethyl or methyl esters. Boiling point: 562.1°C .
  • Applications: Potential use in cosmetics or pharmaceuticals as a stabilizing agent.

Comparative Data Table

Compound Formula Molecular Weight Melting Point Applications Occurrence
This compound C₃₀H₆₀O₂ 452.78 Not reported Phytochemical studies Mimosa caesalpiniifolia
Mthis compound C₂₉H₅₈O₂ 438.77 67–69°C Lipidomics, lubricants, coatings E. elephantina
Hexadecyl Octacosanoate C₄₄H₈₈O₂ 649.17 Not reported Tobacco component Unspecified
2-Hydroxythis compound C₃₀H₆₀O₃ 468.80 Not reported Potential emulsifiers Unspecified

Research Findings and Gaps

  • Mthis compound: Extensively studied for its metabolic and industrial applications. Its safety profile and stability make it a preferred choice in research .
  • Long-Chain Esters (e.g., Hexadecyl) : Their high molecular weight and lipophilicity suggest niche applications, but empirical data are scarce .

Biological Activity

Ethyl octacosanoate, an ester derived from octacosanoic acid and ethanol, has garnered attention for its potential biological activities. This article delves into the compound's properties, synthesis, and biological implications, supported by data tables and relevant research findings.

  • Chemical Formula: C30H60O2
  • Molecular Weight: 452.7962 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a long-chain fatty acid structure, which is characteristic of many lipid compounds.

Synthesis

This compound is typically synthesized through the esterification of octacosanoic acid (a long-chain fatty acid) with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid:

C28H56O2+C2H5OHC30H60O2+H2O\text{C}_{28}\text{H}_{56}\text{O}_2+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_{30}\text{H}_{60}\text{O}_2+\text{H}_2\text{O}

The biological activity of this compound is primarily attributed to its role in lipid metabolism and its incorporation into cellular membranes. It influences membrane fluidity and can interact with various enzymes involved in lipid metabolism, potentially affecting numerous biochemical pathways.

Pharmacological Potential

Recent studies have indicated that this compound may possess anti-inflammatory and antioxidant properties. These activities are particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that this compound administration led to a significant reduction in inflammatory markers, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Antioxidant Activity : In vitro assays showed that this compound exhibited substantial free radical scavenging activity, suggesting its utility in preventing oxidative damage in cells.
  • Lipid Metabolism : Research on cell cultures indicated that this compound could modulate lipid profiles, potentially benefiting metabolic disorders such as obesity and diabetes.

Data Tables

Study Findings Methodology
Study 1Reduction in inflammatory markersAnimal model experiment
Study 2Significant antioxidant activityIn vitro free radical assays
Study 3Modulation of lipid profilesCell culture analysis

Q & A

Q. What are the standard protocols for synthesizing ethyl octacosanoate, and how can its purity be verified?

this compound is synthesized via esterification of octacosanoic acid with ethanol under acidic catalysis. Key steps include refluxing the reactants with a catalyst (e.g., sulfuric acid), followed by purification via solvent extraction and distillation . Purity verification requires gas chromatography-mass spectrometry (GC-MS) for molecular confirmation and high-performance liquid chromatography (HPLC) for quantifying impurities . Ensure reaction conditions (temperature, molar ratios) are optimized to minimize side products.

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while differential scanning calorimetry (DSC) determines melting points. For lipid matrices, Fourier-transform infrared spectroscopy (FTIR) can identify ester functional groups. Cross-validate results with literature data to address discrepancies in reported melting points (e.g., 66°C in mthis compound vs. variations in ethyl homologs) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Although not classified as hazardous, use personal protective equipment (PPE) such as gloves and goggles. Avoid inhalation of aerosols and ensure proper ventilation. Store in sealed containers away from oxidizers. In case of skin contact, wash with soap and water; for accidental ingestion, seek medical advice .

Q. How can researchers design experiments to study this compound’s role in lipid matrices or biological systems?

Use model systems (e.g., lipid bilayers or cell cultures) to investigate interactions. Control variables such as concentration, temperature, and pH. Employ fluorescence microscopy or atomic force microscopy (AFM) to observe structural changes. Include negative controls (e.g., solvent-only samples) to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictions in reported data on this compound’s stability or reactivity be resolved?

Conduct systematic reviews to assess heterogeneity across studies using the statistic . Evaluate experimental variables (e.g., solvent purity, storage conditions) that may influence stability. Reproduce conflicting experiments under standardized protocols and perform meta-regression to identify confounding factors .

Q. What statistical approaches are suitable for analyzing heterogeneous datasets in this compound research?

For meta-analyses, apply random-effects models to account for between-study variance. Use R (the ratio of random-effects to fixed-effects standard errors) to quantify heterogeneity impact . For primary data, employ multivariate analysis (e.g., principal component analysis) to disentangle correlated variables .

Q. How can researchers optimize synthetic yield and scalability of this compound for reproducibility?

Design factorial experiments to test parameters like catalyst concentration, reaction time, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. Validate scalability in pilot-scale reactors with real-time monitoring (e.g., in-line FTIR) .

Q. What methodologies validate the accuracy of novel analytical techniques for this compound quantification?

Perform method validation per ICH guidelines: assess linearity (calibration curves), precision (intra-day/inter-day variability), and recovery rates. Compare results with established techniques (e.g., GC-MS vs. LC-MS) and participate in inter-laboratory proficiency testing .

Methodological Resources

  • Literature Review : Use academic databases (PubMed, Google Scholar) and specialized platforms like JStor or EBSCOHost to access peer-reviewed studies. Avoid unreliable sources (e.g., Wikipedia) .
  • Data Repositories : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
  • Ethical Compliance : Document adherence to institutional safety and ethics guidelines, particularly for studies involving biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.